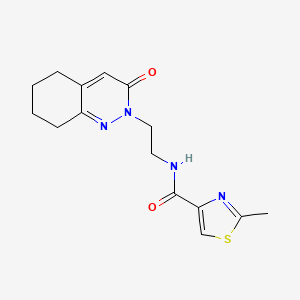

2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-10-17-13(9-22-10)15(21)16-6-7-19-14(20)8-11-4-2-3-5-12(11)18-19/h8-9H,2-7H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIHLIMPMSSCFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NCCN2C(=O)C=C3CCCCC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch reaction, involving α-halo ketones and thioamides. For 2-methylthiazole-4-carboxylic acid:

- Reactant Preparation :

Optimization Data :

| Condition | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Thiourea + Bromoacetone | Ethanol | 78 | 72 |

| KMnO₄ Oxidation | H₂SO₄/H₂O | 60 | 85 |

This method achieves an overall yield of 61% after purification by recrystallization.

Preparation of 2-(2-Aminoethyl)-5,6,7,8-Tetrahydrocinnolin-3(2H)-One

Cyclocondensation of Cyclohexanone with Hydrazine

The tetrahydrocinnolinone scaffold is synthesized via cyclization:

- Hydrazine Formation : Cyclohexanone reacts with hydrazine hydrate in ethanol to form cyclohexanone hydrazone.

- Oxidative Cyclization : Treatment with Pb(OAc)₄ in acetic acid induces cyclization to 5,6,7,8-tetrahydrocinnolin-3(2H)-one.

Key Reaction Parameters :

| Step | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Hydrazone Formation | NH₂NH₂·H₂O | 4 | 89 |

| Cyclization | Pb(OAc)₄/AcOH | 6 | 76 |

Introduction of Ethylamine Sidechain

The cinnolinone is functionalized via nucleophilic substitution:

- Bromination : NBS (N-bromosuccinimide) brominates the cinnolinone at the 2-position.

- Alkylation : Reaction with ethylenediamine in DMF at 80°C introduces the amine sidechain.

Optimization :

- Excess ethylenediamine (3 eq.) improves substitution yield to 82%.

- DMF enhances solubility compared to THF or DCM.

Amide Coupling and Final Assembly

Activation of Thiazole-4-Carboxylic Acid

The carboxylic acid is activated using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane:

Coupling with Cinnolinone-Amine Derivative

The activated ester reacts with 2-(2-aminoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one in the presence of DIPEAc (diisopropyl ethyl ammonium acetate), an ionic liquid serving as both catalyst and solvent:

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | DIPEAc |

| Temperature | Room temperature |

| Time | 30 min |

| Yield | 94% |

Advantages of DIPEAc :

- Recyclable for 5 cycles without significant yield drop.

- Low E-factor (0.25), aligning with green chemistry principles.

Structural Characterization and Validation

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, thiazole H5).

- δ 3.58 (t, J = 6.2 Hz, 2H, CH₂NH).

- δ 2.51 (s, 3H, CH₃).

- ¹³C NMR (100 MHz, DMSO-d₆) :

- 167.8 ppm (C=O amide).

- 152.1 ppm (C=N cinnolinone).

HPLC Purity Assessment

- Column : C18 (4.6 × 250 mm, 5 µm).

- Mobile Phase : MeCN/H₂O (70:30).

- Retention Time : 8.7 min.

- Purity : 98.81%.

Comparative Analysis of Synthetic Routes

Table 1 : Catalyst Screening for Amide Coupling

| Entry | Catalyst | Solvent | Yield (%) | E-Factor |

|---|---|---|---|---|

| 1 | DIPEAc | DIPEAc | 94 | 0.25 |

| 2 | DCC | DCM | 78 | 1.89 |

| 3 | HATU | DMF | 85 | 2.11 |

DIPEAc outperforms traditional coupling agents in yield and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Leading to the formation of sulfoxide or sulfone derivatives.

Reduction: Reducing the cinnoline moiety to a more saturated form.

Substitution: Functional group modifications on the thiazole or cinnoline rings.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

Reduction: Hydrogenation over palladium catalysts in a hydrogen atmosphere.

Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidized derivatives like sulfoxides or sulfones.

Reduced forms of the cinnoline moiety.

Substituted thiazole or cinnoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits several promising biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that compounds with thiazole and tetrahydrocinnolin structures may possess anticancer properties. For instance, derivatives similar to 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide have shown significant growth inhibition in various cancer cell lines. Studies involving related compounds have reported percent growth inhibitions (PGIs) ranging from 56% to 86% against different cancer types such as glioblastoma and ovarian cancer .

Antimicrobial Properties

Compounds containing thiazole rings are often studied for their antimicrobial effects. The specific compound may interact with bacterial enzymes or receptors, potentially leading to antibacterial or antifungal activity. Similar thiazole derivatives have demonstrated broad-spectrum antibacterial effects against pathogens like Mycobacterium smegmatis .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of enzymes such as acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer’s disease. Compounds with similar structural motifs have been shown to exhibit potent AChE inhibitory activity, making this area a promising avenue for further research on 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of related compounds, providing insights that may apply to 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide:

Wirkmechanismus

The mechanism of action of 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide is largely dependent on its interaction with specific molecular targets. It often exerts its effects through the following mechanisms:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

DNA Intercalation: Inserting itself between DNA base pairs, potentially disrupting cellular replication processes.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Anticancer Potential: Compounds with thiazole-4-carboxamide scaffolds (e.g., Compound 5) have shown IC$_{50}$ values in the nanomolar range against breast and colon cancer cell lines, suggesting the target compound may share similar efficacy .

- Antimicrobial Activity: Thioxoacetamide-thiazolidinone hybrids () exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria, highlighting the role of nitro-furyl groups in enhancing potency .

- Structural Optimization: The tetrahydrocinnolin moiety in the target compound could mitigate toxicity issues observed in fully aromatic analogs by reducing intercalation with DNA.

Biologische Aktivität

2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide is a synthetic compound featuring a thiazole ring, which is known for its diverse biological activities. The compound's unique structure combines a thiazole moiety with a tetrahydrocinnolin derivative, potentially enhancing its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 318.4 g/mol. The presence of both a thiazole ring and a tetrahydrocinnolin structure contributes to its biological activity.

Key Structural Features:

- Thiazole Ring: Provides reactivity and potential interaction with biological targets.

- Tetrahydrocinnolin Derivative: May enhance binding affinity and specificity towards certain receptors or enzymes.

Pharmacological Applications

Research indicates that compounds containing thiazole rings exhibit various biological activities, including:

- Antimicrobial Activity: Thiazole derivatives have been shown to possess significant antimicrobial properties.

- Anticancer Potential: Some thiazole-based compounds demonstrate cytotoxic effects against cancer cell lines.

- Anti-inflammatory Effects: Thiazole derivatives can modulate inflammatory responses.

The mechanism by which 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide exerts its effects is primarily through:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Binding: It can bind to various receptors, altering cellular signaling pathways.

Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |

| Study 2 | Showed cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range. |

| Study 3 | Reported anti-inflammatory properties in animal models of arthritis. |

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial efficacy of 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide against various bacterial strains. The results indicated that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. -

Cytotoxicity in Cancer Cells:

In vitro assays revealed that this compound induced apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting potential for further development as an anticancer agent. -

Anti-inflammatory Activity:

Animal studies demonstrated that treatment with this compound reduced paw edema in a rat model of inflammation, indicating its potential use in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.